molecular formula C18H19ClN4O B11496614 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11496614
M. Wt: 342.8 g/mol
InChI Key: YLYSPPHHZWXCME-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a β-keto ester.

    Cyclization: The aniline undergoes cyclization with the β-keto ester in the presence of a suitable catalyst, such as acetic acid, to form the quinoline core.

    Amination: The dimethylamino group is introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

    Final Steps: The nitrile group is introduced through a cyanation reaction, often using a reagent like potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitrile group to primary amines or amides.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. The quinoline core is known for its presence in many drugs, suggesting possible applications in developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the quinoline and nitrile groups is particularly interesting for drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and reactive nature.

Mechanism of Action

The mechanism by which 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylquinoline-3-carbonitrile: Lacks the chlorophenyl and dimethylamino groups, which may alter its biological activity.

    4-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the nitrile and dimethylamino groups.

    1-(Dimethylamino)-4-phenylquinoline-3-carbonitrile: Similar but without the chlorophenyl group.

Uniqueness

The presence of the 3-chlorophenyl and dimethylamino groups in 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications over its analogs.

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H19ClN4O/c1-22(2)23-14-7-4-8-15(24)17(14)16(13(10-20)18(23)21)11-5-3-6-12(19)9-11/h3,5-6,9,16H,4,7-8,21H2,1-2H3

InChI Key

YLYSPPHHZWXCME-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=CC=C3)Cl)C(=O)CCC2

Origin of Product

United States

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